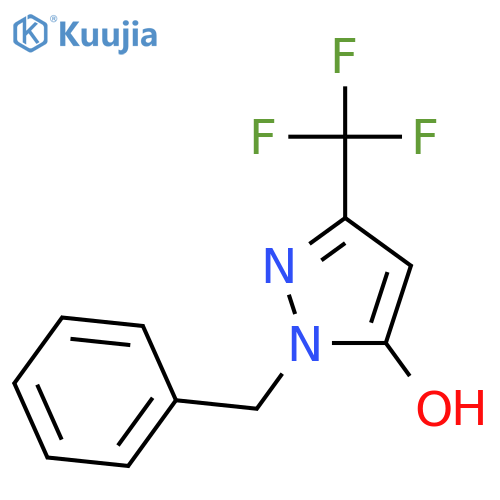Cas no 143706-79-0 (1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol)

143706-79-0 structure
商品名:1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol
CAS番号:143706-79-0
MF:C11H9F3N2O
メガワット:242.197172880173
MDL:MFCD16616707
CID:1313958
PubChem ID:10083077
1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol
- DTXSID101220981
- 1-Benzyl-5-hydroxy-3-(trifluoromethyl)pyrazole
- 2-benzyl-5-(trifluoromethyl)-1H-pyrazol-3-one
- AEZWELOKOGULQG-UHFFFAOYSA-N
- AKOS015157568
- SCHEMBL15148105
- AGECVHWNUIFTCE-UHFFFAOYSA-N
- 1-(phenylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 143706-79-0
- MFCD16616707
-
- MDL: MFCD16616707
- インチ: InChI=1S/C11H9F3N2O/c12-11(13,14)9-6-10(17)16(15-9)7-8-4-2-1-3-5-8/h1-6,15H,7H2
- InChIKey: AGECVHWNUIFTCE-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CN2C(=O)C=C(N2)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 242.06669740g/mol
- どういたいしつりょう: 242.06669740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 32.3Ų
1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB400451-1g |
1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 97%; . |
143706-79-0 | 97% | 1g |
€699.00 | 2024-07-23 | |
| abcr | AB400451-1 g |
1-Benzyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 97%; . |
143706-79-0 | 97% | 1g |
€699.00 | 2022-03-02 |
1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol 関連文献
-
1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
143706-79-0 (1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol) 関連製品
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2554-94-1(6-(Dimethylamino)hexanal)
推奨される供給者
Amadis Chemical Company Limited
(CAS:143706-79-0)1-benzyl-3-(trifluoromethyl)-1h-pyrazol-5-ol

清らかである:99%
はかる:1g
価格 ($):414.0